Compound Description: This compound is an experimental anti-cancer agent. Research indicates its pharmacokinetic profile involves long-lived circulating metabolites in rats []. The primary metabolic pathway for this compound across various species, including rats, monkeys, and humans, is glucuronidation [].
Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It exhibits sub-nanomolar inhibition constants for factor Xa and demonstrates over 1000-fold selectivity against other serine proteases. [] DPC423 is orally active and effective in rabbit models of arteriovenous shunt thrombosis. [] Extensive research has been conducted on DPC423, focusing on its metabolic pathways and disposition in various species, including the formation of unusual metabolites like glutamate conjugates and glutathione adducts. [, , , ] DPC423 was chosen for clinical development as an oral anticoagulant due to its potency, selectivity, efficacy, and oral bioavailability. []
Compound Description: DPC602 is another potent, selective, and orally bioavailable factor Xa inhibitor developed as part of the same research program as DPC423. [] Like DPC423, it exhibits sub-nanomolar inhibition constants for factor Xa and shows significant selectivity over other serine proteases. [] DPC602 is also effective in animal models of thrombosis and has undergone preclinical development. [] Studies on DPC602 have explored its metabolic profile, including the formation of unique glutamate conjugates. [] This compound was synthesized to further optimize the selectivity profile of factor Xa inhibitors. []
Compound Description: This series of compounds are 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. Structural modifications, including substitutions on the biphenyl moiety with chloro or methyl groups at positions 3 and 5 and a fluoro group at position 4', significantly enhanced their intrinsic inhibitory activity. []
Compound Description: 4'-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol is a biphenyl derivative that demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. [] It also exhibited comparable inhibitory activity to ciprofloxacin against carbapenems-resistant Acinetobacter baumannii. []
Relevance: This compound and 3-chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine share the [1,1'-biphenyl] core structure and both have a trifluoromethyl group. The presence of a strong electron-withdrawing group (trifluoromethyl) on the biphenyl ring was found to be beneficial for the antibacterial activity of 4'-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol []. This finding could be relevant for understanding the structure-activity relationship of 3-chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine and exploring its potential for similar biological activities.
Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO is formed during the oxidative stress degradation of venetoclax and has been synthesized and characterized by various analytical techniques. []
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of venetoclax formed from VNO via a Meisenheimer rearrangement. [] VHA, like VNO, has been isolated, synthesized, and characterized to understand its formation and potential impact on the quality of venetoclax. []
Compound Description: ¹¹C-CS1P1 is a radiotracer designed to target the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor is implicated in multiple sclerosis and other conditions. ¹¹C-CS1P1 has demonstrated high specificity for S1PR1 and shown promise in animal models of inflammatory diseases. [] Clinical trials have been conducted to evaluate the safety, dosimetry, and characteristics of ¹¹C-CS1P1 in humans. []
Compound Description: This series of compounds, specifically those with alkyl chain lengths of 2, 3, 4, and 5 carbon atoms (n = 2, 3, 4, 5), were unexpectedly found to exhibit a nematic liquid crystal phase. [] This discovery was considered significant because it deviated from typical structure-property relationships in liquid crystal design, where longer alkyl chains usually favor the formation of liquid crystal phases.
Compound Description: Epyrifenacil (S-3100) is a newly developed herbicide. Metabolic studies in rats revealed that it undergoes rapid ester cleavage to form the major metabolite M1. [] A significant observation was the substantial accumulation of M1 in the liver, suggesting the involvement of active transport mechanisms, possibly mediated by organic anion-transporting polypeptides (OATPs). []
Compound Description: This series of compounds represents a new class of 4,5-dihydropyrazolylquinolines synthesized through a regiospecific reaction of 7-chloro-4-hydrazinoquinoline with 4-substituted-1,1,1-trifluoro-4-methoxybut-3-en-2-ones. [, ] The substituents at the 3-position of the pyrazole ring include various alkyl, aryl, and heteroaryl groups. [, ] Subsequent dehydration of these compounds yielded a new series of trifluoromethyl-substituted 4-(1H-pyrazol-1-yl)-7-chloroquinolines. [, ]
Compound Description: This series of compounds represents a class of BACE-1 and/or BACE-2 inhibitors. [] BACE-1 and BACE-2 are aspartic proteases involved in the amyloidogenic processing of amyloid precursor protein, a key event in the pathogenesis of Alzheimer's disease. Specific derivatives, including those with varying substituents on the pyridine and oxazine rings, have been synthesized and characterized for their inhibitory activity. []
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of the RAF kinase, a key player in the MAPK signaling pathway. [] This pathway is frequently dysregulated in cancer, particularly in melanoma. CCT196969 was investigated for its potential to overcome resistance and paradoxical activation associated with some BRAF inhibitors used in melanoma treatment. [] Studies have explored its brain distribution and the influence of efflux transporters at the blood-brain barrier on its ability to reach brain metastases. []
Compound Description: LY3009120 is another panRAF inhibitor explored for its potential in treating melanoma brain metastases. [] Preclinical studies have investigated its brain distribution and susceptibility to efflux transporters at the blood-brain barrier. [] In vitro studies have demonstrated LY3009120's efficacy against patient-derived melanoma cell lines. []
Compound Description: MLN2480 is a third panRAF inhibitor investigated for its potential in treating melanoma brain metastases. [] Preclinical studies have evaluated its brain distribution, its interactions with efflux transporters at the blood-brain barrier, and its efficacy against melanoma cell lines. []
Compound Description: WAY-213613 is a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), the predominant glutamate transporter in forebrain regions. [] It exhibits a competitive mechanism of inhibition and has demonstrated selectivity over other EAAT subtypes and ionotropic/metabotropic glutamate receptors. [] WAY-213613 is considered a valuable tool for investigating EAAT2 function. []
Compound Description: WAY-213394 is an inhibitor of EAAT2, the primary glutamate transporter in the forebrain. [] It demonstrated moderate potency in inhibiting glutamate uptake in rat cortical synaptosomes and human EAAT2. [] WAY-213394 is a competitive inhibitor and has been classified as a nonsubstrate for EAAT2. []
Compound Description: WAY-212922 is another inhibitor of the glutamate transporter EAAT2. [] It exhibited moderate potency in inhibiting glutamate uptake in rat cortical synaptosomes and human EAAT2. [] Similar to other EAAT2 inhibitors in this series, WAY-212922 acts as a competitive inhibitor and is considered a nonsubstrate for the transporter. []
Compound Description: WAY-211686 is an inhibitor of the glutamate transporter EAAT2, exhibiting moderate potency in inhibiting glutamate uptake in rat cortical synaptosomes and human EAAT2. [] Like other EAAT2 inhibitors in this series, it acts as a competitive inhibitor and is classified as a nonsubstrate for the transporter. []
Compound Description: This compound is an insecticide tested for its efficacy against soybean aphids as part of a larger screening program. [] Its inclusion in the study highlights the ongoing search for new and effective pest management solutions for agricultural crops.
Overview
3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by a pyridine ring with various functional groups, including chloro, fluoro, and trifluoromethyl substituents. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features and reactivity.
Classification
This compound is classified as a halogenated pyridine derivative. The presence of multiple halogens and an ether linkage contributes to its chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine typically involves several steps, including halogenation, coupling reactions, and functional group transformations. A common method for synthesizing this compound is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids.
Key Steps in Synthesis
Halogenation: The initial step often involves the introduction of chloro and trifluoromethyl groups onto the pyridine ring.
Coupling Reaction: The Suzuki–Miyaura coupling reaction can be employed to attach the biphenyl moiety to the pyridine core. This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and appropriate solvents (e.g., toluene or dimethylformamide).
Functional Group Transformations: Following the coupling, further modifications may be necessary to achieve the desired final structure.
Reaction Conditions
The optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products. Continuous flow reactors may also be utilized to enhance scalability and efficiency during industrial production .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine can be described as follows:
Molecular Formula: C16H12ClF4N
Molecular Weight: Approximately 358.72 g/mol
Structural Features:
A pyridine ring that serves as the core structure.
A chloro substituent at position 3.
A fluoro-substituted biphenyl group at position 2.
A trifluoromethyl group at position 5.
The presence of these substituents affects the electronic properties of the molecule, influencing its reactivity and interactions with biological targets .
Chemical Reactions Analysis
3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions:
Types of Reactions
Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can engage in additional coupling reactions such as Suzuki–Miyaura to generate more complex structures.
Common Reagents and Conditions
Reagents commonly used include palladium catalysts (e.g., palladium acetate), bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Reaction conditions typically involve moderate temperatures (around 80–120 °C) and inert atmospheres to prevent side reactions .
Mechanism of Action
The mechanism of action for compounds like 3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine is primarily attributed to their interactions with specific biological targets:
Biological Activity: The unique physicochemical properties imparted by fluorine atoms enhance lipophilicity and metabolic stability, making these compounds effective in modulating enzyme activity or receptor binding.
Target Interaction: The trifluoromethyl group and the biphenyl moiety can interact with hydrophobic pockets in target proteins or enzymes, potentially leading to inhibition or activation depending on the context .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane but may have limited solubility in water due to its hydrophobic nature.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Reactivity: The presence of halogen substituents makes it reactive towards nucleophiles in substitution reactions.
Relevant Data
The melting point and boiling point are not explicitly stated in the available literature but can be experimentally determined through standard methods .
Applications
3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine has several significant applications:
Scientific Research Applications
Pharmaceuticals: Used as an intermediate in drug synthesis targeting specific receptors or enzymes due to its unique structural features.
Agrochemicals: Potentially valuable for developing new pesticides or herbicides owing to its biological activity against pests.
Materials Science: Utilized in creating advanced materials with specific electronic or optical properties due to its unique molecular structure .
This compound exemplifies the intersection of organic chemistry with practical applications in medicine and agriculture, highlighting the importance of synthetic methodologies in developing novel chemical entities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.